![molecular formula C19H16BrN5OS B3004708 N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1251570-71-4](/img/structure/B3004708.png)
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated phenyl group, a triazoloquinoxaline moiety, and a sulfanylacetamide linkage, making it a subject of study for its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions The initial step often includes the bromination of 4-methylphenyl compounds, followed by the formation of the triazoloquinoxaline core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for further applications.
化学反応の分析
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
科学的研究の応用
Molecular Formula
- C: 15
- H: 15
- Br: 1
- N: 5
- O: 2
- S: 1
Anticancer Activity
Research indicates that compounds with triazoloquinoxaline structures exhibit promising anticancer properties. The specific compound under discussion has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study Example :
A study published in Drug Target Insights demonstrated that derivatives of triazoloquinoxaline are effective against various cancer cell lines, including breast and lung cancer. The compound's ability to induce apoptosis was attributed to its interaction with specific signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell membranes or interfere with metabolic processes.
Research Findings :
A comparative analysis of related compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that modifications in the molecular structure can enhance antimicrobial efficacy .
Data Table: Summary of Biological Activities
Neurological Applications
Emerging studies suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Mechanism of Action :
The triazoloquinoxaline scaffold has been linked to modulation of neurotransmitter systems, which may help in conditions like Alzheimer's disease or Parkinson's disease.
作用機序
The mechanism by which N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and molecular interactions depend on the compound’s specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other brominated phenyl derivatives and triazoloquinoxaline analogs. Examples are cetylpyridinium chloride and domiphen bromide, which share structural similarities and potential biological activities .
Uniqueness
What sets N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and industrial use.
生物活性
N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and overall pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound includes a brominated phenyl group and a triazoloquinoxaline moiety. The compound has a molecular weight of approximately 442.3 g/mol and is categorized under various chemical classifications due to its unique functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazoloquinoxaline scaffold. Research indicates that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity in Melanoma : Compounds derived from the triazoloquinoxaline series demonstrated cytotoxic activities in the micromolar range against melanoma cell lines such as A375, with effective concentrations (EC50) reported around 365 nM for some derivatives .
- DNA Intercalation : Certain derivatives have shown promise as DNA intercalators, which can disrupt DNA replication and transcription in cancer cells. This mechanism is particularly relevant for compounds that target hepatocellular carcinoma and colorectal carcinoma cells .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes:
- Acetylcholinesterase Inhibition : Studies have indicated that related compounds exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications for neurodegenerative diseases .
Enzyme Type | Inhibitory Activity |
---|---|
Acetylcholinesterase (AChE) | Moderate to High |
Butyrylcholinesterase (BChE) | Low |
Lipoxygenase (LOX) | Variable |
Case Studies
- Anticancer Efficacy : A study conducted by El-Adl et al. evaluated several triazoloquinoxaline derivatives for their anticancer efficacy against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines. The results indicated that some derivatives exhibited higher activity than standard chemotherapeutics like Etoposide, suggesting their potential as effective anticancer agents .
- Mechanistic Insights : Research has also focused on the mechanistic pathways through which these compounds exert their effects. For example, certain derivatives were found to induce apoptosis by modulating Bcl-2 family proteins and activating caspases, leading to cell cycle arrest at the G2/M phase .
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5OS/c1-11-7-8-14(13(20)9-11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-15(16)22-19/h3-9H,10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYKQISDJBLWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。